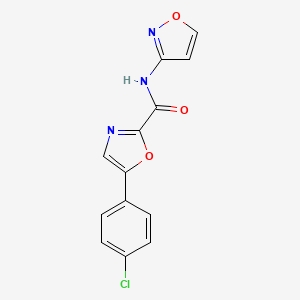

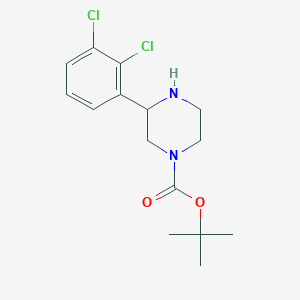

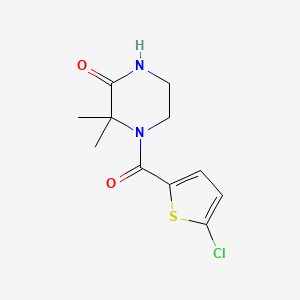

![molecular formula C10H12ClNO3S B2442053 Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 448199-06-2](/img/structure/B2442053.png)

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

描述

“Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C10H12ClNO3S . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with similar structures often undergo nucleophilic addition / elimination reactions .科学研究应用

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a number of potential applications in medical research.

体内

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has been studied for its potential applications in vivo, as it has been found to have a number of potential applications in medical research. It has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a number of potential applications in medical research. In particular, it has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be useful in the treatment of Alzheimer's disease and other neurological disorders.

体外

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has also been studied for its potential applications in vitro, as it has been found to have a number of potential applications in medical research. It has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a number of potential applications in medical research. In particular, it has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be useful in the treatment of Alzheimer's disease and other neurological disorders.

作用机制

Target of Action

The primary targets of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving similar thiophene derivatives

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and performs its function

生物活性

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has been found to have a number of potential applications in medical research. It has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a number of potential applications in medical research. In particular, it has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be useful in the treatment of Alzheimer's disease and other neurological disorders.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be useful in the treatment of Alzheimer's disease and other neurological disorders. In addition, it has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in the inflammatory response.

实验室实验的优点和局限性

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively simple compound to synthesize and is available commercially. Additionally, it is stable in aqueous solutions and can be easily stored for long periods of time. However, it is also important to note that this compound is highly toxic and should be handled with caution.

未来方向

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has a number of potential future directions for research. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could be done to explore the potential of this compound as an anti-inflammatory agent. Other potential areas of research include exploring its potential as an anti-cancer agent, or investigating its potential to modulate the activity of other enzymes or receptors. Finally, further research could be done to explore the potential of this compound as a drug delivery system or as an ingredient in drug formulations.

合成方法

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be synthesized via a variety of methods, including the reaction of 2-chloroacetic acid with dimethylthiophene-3-carboxylic acid in the presence of an amine catalyst. The reaction is carried out in a solvent such as water or ethanol, and yields a white crystalline solid. The compound can also be synthesized from the reaction of dimethylthiophene-3-carboxylic acid and 2-chloroacetamide in a similar manner.

属性

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-5-6(2)16-9(12-7(13)4-11)8(5)10(14)15-3/h4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTNYHFFCYKXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448199-06-2 | |

| Record name | methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

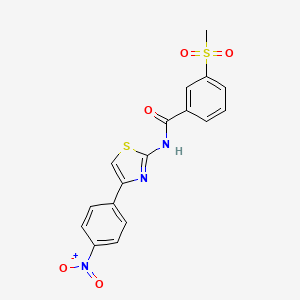

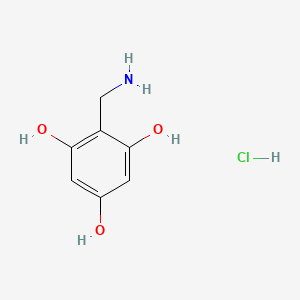

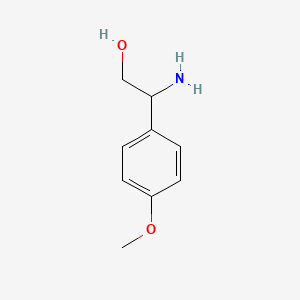

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)

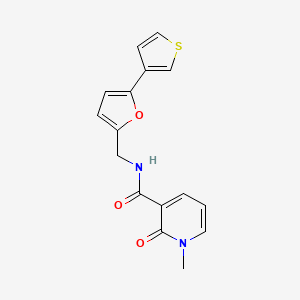

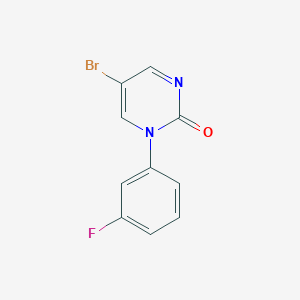

![3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2441975.png)

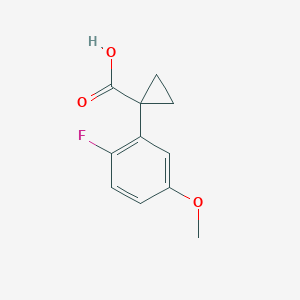

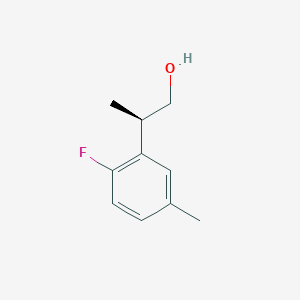

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)